![molecular formula C22H21BrN2O3S B4898362 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzamide family and has been studied for its ability to interact with various biological targets, including enzymes and receptors. In
作用机制
The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes and receptors involved in various biological processes. For example, the compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. In addition, the compound has been shown to interact with the cannabinoid receptor, which is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential anticancer properties. In addition, the compound has been shown to reduce inflammation in animal models, suggesting that it may have potential anti-inflammatory properties. Other studies have suggested that the compound may have potential neuroprotective properties, although further research is needed to confirm these findings.
实验室实验的优点和局限性
One advantage of using 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to interact with various biological targets, making it a versatile tool for studying biological processes. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide. One area of interest is the compound's potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Other areas of interest include the compound's interactions with enzymes and receptors, as well as its potential side effects and toxicity. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic properties.
合成方法
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide involves the reaction of 4-bromo-3-methylbenzoic acid with benzylamine in the presence of sulfuric acid. The resulting product is then treated with methylsulfonyl chloride to obtain the final compound. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for various studies.
科学研究应用
4-[Benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide has been studied for its potential therapeutic properties in various areas of research. One area of interest is cancer research, where the compound has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated the compound's ability to interact with enzymes and receptors, including the histone deacetylase enzyme and the cannabinoid receptor. These studies have suggested that the compound may have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-14-19(10-13-21(16)23)24-22(26)18-8-11-20(12-9-18)25(29(2,27)28)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQLYXTTLHVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

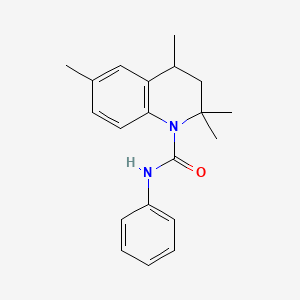
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)
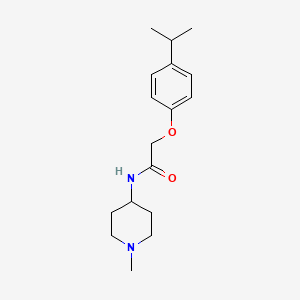
![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)
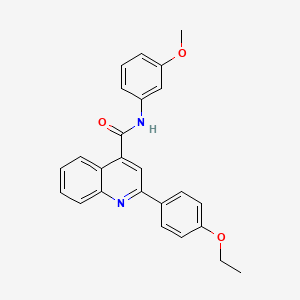
![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
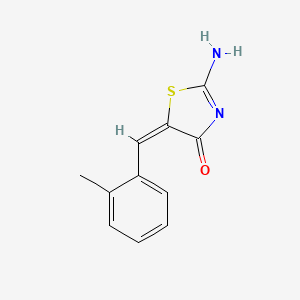
![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)
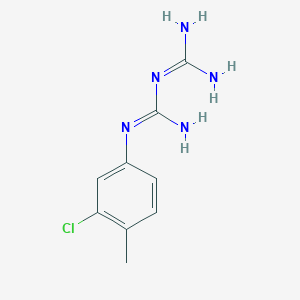
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)